molecular formula C₁₀H₁₉NO₄ B1155312 N-[(R)-1-Carbethoxybutyl]-(S)-alanine

N-[(R)-1-Carbethoxybutyl]-(S)-alanine

Cat. No.: B1155312
M. Wt: 217.26
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(R)-1-Carbethoxybutyl]-(S)-alanine ( 145682-38-8) is a high-purity chiral compound offered as a critical research standard and fine chemical intermediate. With a molecular formula of C 10 H 19 NO 4 and a molecular weight of 217.26 g/mol, this analyte is of significant interest in stereochemical and pharmaceutical research . This compound serves as a key intermediate in synthetic organic chemistry, particularly in the development and analysis of active pharmaceutical ingredients (APIs). Its primary research value lies in its role as a stereoisomeric impurity reference standard during the synthesis of perindopril and related ACE inhibitor drugs . The synthesis of perindopril relies on the specific (S,S) diastereomer; consequently, the (R,S) configuration of this molecule makes it essential for method development, chiral separation studies, and ensuring the stereochemical purity of the final API . Researchers utilize this compound to develop and validate analytical methods, such as chromatography, to control the quality and safety of pharmaceutical products by accurately quantifying isomeric impurities. This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, as it may be harmful if swallowed, may be harmful in contact with skin, and inhalation may be harmful .

Properties

Molecular Formula

C₁₀H₁₉NO₄

Molecular Weight

217.26

Synonyms

(S)-2-(((R)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid

Origin of Product

United States

Scientific Research Applications

Intermediate in Drug Synthesis

The primary application of N-[(R)-1-Carbethoxybutyl]-(S)-alanine is as an intermediate in the synthesis of perindopril, a medication used to treat high blood pressure and heart failure. Perindopril functions by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure through the renin-angiotensin system. The compound's unique structural properties allow it to interact specifically with biological targets, enhancing its therapeutic efficacy .

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Starting Materials : Ethyl glyoxylate and alanine derivatives.
  • Reactions : The process generally includes enzymatic hydrolysis for deracemization, catalytic hydrogenation, and deprotection of functional groups.
  • Final Product : The end product is then utilized in further reactions to produce perindopril or its derivatives .

Case Study 1: Synthesis of Perindopril

A notable patent describes the synthesis of this compound as a key step in producing perindopril. The method involves reacting ethyl glyoxylate with specific alanine derivatives under controlled conditions to yield the desired compound efficiently. This synthesis route has been optimized for industrial applications, demonstrating cost-effectiveness and safety .

StepDescription
1Reaction of ethyl glyoxylate with an alanine derivative
2Enzymatic hydrolysis for deracemization
3Catalytic hydrogenation
4Deprotection of carboxylic acid group

Research indicates that this compound exhibits significant biological activity through its role in ACE inhibition. Studies have shown that modifications to the compound can enhance its potency and selectivity for ACE, making it a valuable candidate for further drug development .

Comparison with Similar Compounds

N-(2-Benzoylphenyl)alanine Derivatives

These derivatives exhibit anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes. Key findings include:

  • Compound 21 : 10% potency of indomethacin in the pleurisy model .
  • Mechanism : Aryl groups enhance binding to COX’s hydrophobic pocket, mimicking arachidonic acid .
Property This compound N-(2-Benzoylphenyl)alanine Derivatives
Primary Application Cardiovascular drug intermediate Anti-inflammatory agents
Biological Target ACE enzyme (indirect via perindopril) Cyclooxygenase (COX)
Potency N/A (intermediate) Up to 10% of indomethacin

N-(Purine-6-yl)alanine Derivatives

These compounds, such as N-(9-benzylpurin-6-yl)-(S)-alanine, demonstrate antimycobacterial activity but suffer from racemization during synthesis:

  • Racemization : Occurs during peptide coupling, reducing enantiomeric purity .
  • Activity : Moderate inhibition of M. tuberculosis H37Rv (MIC ~50 µg/mL) .
Property This compound N-(Purine-6-yl)alanine Derivatives
Stereochemical Stability High (no racemization reported) Low (racemization during synthesis)
Therapeutic Use Cardiovascular Antimycobacterial

Physicochemical Properties

Property This compound N-Carbobenzyloxy-L-alanine
Molecular Weight 217.26 g/mol 285.33 g/mol
Storage Conditions +4°C Room temperature
Application Drug intermediate Peptide synthesis

The carbethoxybutyl group in this compound enhances lipophilicity compared to carbobenzyloxy-protected alanines, influencing its pharmacokinetic profile .

Preparation Methods

Reaction of Ethyl L-Norvalinate with 2-Halo Propionic Acid Benzyl Esters

The most widely reported method involves the alkylation of ethyl L-norvalinate (Formula IV) with racemic or optically active 2-halo propionic acid benzyl esters (Formula V or V₁). In this two-step process, the benzyl ester intermediate (Formula VI) is synthesized under reflux conditions using organic bases such as triethylamine or diethylamine. A molar ratio of 1:3 (ethyl L-norvalinate to base) in solvents like dichloromethane or toluene achieves optimal reactivity.

Key Conditions :

  • Temperature : Reflux (70–110°C)

  • Solvents : Dichloromethane, toluene, or ethyl acetate

  • Bases : Triethylamine (preferred), pyridine, or N-methyl morpholine

  • Halogen Source : 2-Chloro- or 2-bromo-propionic acid benzyl esters

The resulting diastereomeric mixture is purified via sequential washing with aqueous inorganic acid (e.g., HCl) and base (e.g., NaOH), yielding Formula VI with an optical rotation of [α]D^20 +47.5° (c=1, EtOH).

Catalytic Hydrogenation for Deprotection

The benzyl protective group in Formula VI is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under ambient hydrogen pressure. This step produces N-[(R)-1-carbethoxybutyl]-(S)-alanine (Formula III) with near-quantitative yield and minimal racemization.

Optimization Insights :

  • Catalyst Loading : 5–10% Pd/C by weight

  • Solvent : Ethanol or methanol

  • Reaction Time : 2–6 hours

Alternative Route via Imine Intermediate Formation

Condensation with Ethyl Glyoxylate

Patent EP 1403278A1 describes a novel pathway using ethyl glyoxylate or ethyl 2-chloro-2-cyclohexyloxyacetate to form an imine intermediate (Formula V). Ethyl L-norvalinate reacts with these electrophiles in tetrahydrofuran (THF) saturated with HCl, followed by hydrogenation to remove the tert-butyloxycarbonyl (Boc) protective group.

Critical Parameters :

  • Protective Group : Boc or benzyl

  • Deprotection Agent : HCl-saturated THF

  • Yield : Quantitative (99%+) after deprotection

This method avoids halogenated solvents, enhancing environmental sustainability. However, the requirement for anhydrous conditions increases operational complexity.

Carboxylic Acid Halide Method

Halogenation of N-[(S)-1-Carbethoxybutyl]-(S)-alanine

The carboxylic acid derivative (Formula III) is converted to its acid chloride (Formula I) using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous dichloromethane. This intermediate is critical for subsequent peptide coupling in perindopril synthesis.

Reaction Profile :

  • Halogenating Agent : PCl₅ (preferred), SOCl₂, or oxalyl chloride

  • Temperature : −20°C to +30°C

  • Solvent : Dichloromethane, cyclohexane

The acid chloride is typically used in situ due to its instability, with yields exceeding 85% under inert atmospheres.

Comparative Analysis of Methods

Parameter Alkylation Route Imine Route Halogenation Route
Yield 70–85%99%85–90%
Optical Purity [α]D^20 +47.5°Not reportedN/A
Key Advantage High enantioselectivityQuantitative yieldVersatile intermediate
Limitation Diastereomer separationAnhydrous conditions requiredAcid chloride instability

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Recent advancements emphasize solvent recovery systems for dichloromethane and ethanol, reducing costs by 20–30% in large-scale production. Pd/C catalysts are regenerated via thermal treatment, maintaining activity over five cycles.

Environmental Impact

The imine route generates fewer halogenated byproducts, aligning with green chemistry principles. However, the alkylation method remains dominant due to established infrastructure .

Q & A

Q. What are the key synthetic routes for N-[(R)-1-Carbethoxybutyl]-(S)-alanine in academic settings?

The compound is synthesized via stereoselective methods, primarily as an intermediate for the antihypertensive drug perindopril. Common routes include:

  • Catalytic hydrogenation : Ethyl-L-norvalinate reacts with pyruvic acid under hydrogenation (5% Pd-C catalyst, 0.5 MPa, 20°C), yielding the (S,S)-diastereomer with ~79.9% efficiency .
  • Chiral resolution : Racemic mixtures (e.g., from ethyl α-bromo valerate condensation) are resolved using maleic acid to isolate the (S,S)-diastereomer via fractional crystallization .
  • Halogenation : The carboxylic acid derivative is prepared using phosphorus pentachloride in anhydrous solvents (e.g., dichloromethane) at 20–25°C for downstream coupling reactions .

Q. How is stereochemical purity ensured during synthesis?

  • Chiral resolution : Diastereomeric salts (e.g., with maleic acid) are crystallized selectively, achieving >95% optical purity .
  • Asymmetric catalysis : Use of (R)-2-halo propionic acid benzyl ester avoids racemization during alkylation steps .
  • Analytical validation : Polarimetry ([α]D = +47.5° in EtOH) and chiral HPLC confirm enantiomeric excess .

Q. What analytical methods are used to characterize this compound?

  • Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve (S,S) and (R,S) diastereomers .
  • Spectroscopy : 1^1H/13^13C NMR for structural confirmation (e.g., ethyl ester protons at δ 1.2–1.4 ppm, carbethoxy signals at δ 4.1–4.3 ppm) .
  • Mass spectrometry : ESI-MS for molecular weight verification (C10_{10}H19_{19}NO4_4, MW 217.26 g/mol) .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity in catalytic hydrogenation?

  • Catalyst selection : 5% Pd-C achieves higher yields (79.9%) compared to PtO2_2 or Raney Ni, which may promote over-reduction .
  • Pressure and temperature : Optimal conditions (0.5 MPa H2_2, 20°C) minimize side reactions like ester hydrolysis .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance stereocontrol by stabilizing transition states .

Q. What strategies address contradictions in reported yields for coupling reactions?

  • Catalyst loading : Dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) improves coupling efficiency (81% yield) but introduces toxicity. Acid halides (e.g., Cl derivatives) avoid coupling agents, simplifying purification .
  • Moisture control : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of the acid halide intermediate, critical for reproducibility .

Q. How is the compound’s stability managed during storage and reactions?

  • Solid state : Stored under inert gas (N2_2/Ar) at –20°C to prevent oxidation or racemization .
  • Solution phase : Stabilized in anhydrous THF or DMF for <48 hours to avoid degradation .
  • Degradation pathways : Hydrolysis of the ethyl ester (e.g., in aqueous alkaline conditions) is monitored via TLC (Rf 0.5 in EtOAc/hexane) .

Q. What role does this compound play in perindopril synthesis?

  • Key intermediate : It couples with (2S,3aS,7aS)-2-carboxyperhydroindole to form perindopril’s backbone via amide bond formation .
  • Salt formation : Reacts with tert-butylamine to yield perindopril erbumine, enhancing bioavailability .

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